Diagnostic Gap Coverage: Anti-SS-56 Seropositivity in SSA/SSB-Seronegative Sjögren Syndrome and SLE Patients
The parent protein SS-56 provides a diagnostic advantage over conventional SSA (Ro52/Ro60) and SSB (La) antigens by detecting autoantibodies in a subset of patients who test negative for these established markers. In the foundational study by Billaut-Mulot et al., recombinant SS-56 protein reacted in ELISA with sera from the majority of SS and SLE patients [1]. Critically, among 17 SS or SLE patients with no detectable antibodies to SSA and SSB antigens, roughly half (approximately 8-9 patients) presented measurable antibodies against recombinant SS-56 [1][2]. This finding indicates that SS-56-based detection captures a serologically distinct patient population that would be missed by assays relying solely on Ro52, Ro60, or La antigens.
| Evidence Dimension | Seropositivity rate in SSA/SSB-seronegative SS/SLE patient subset |
|---|---|
| Target Compound Data | ~50% (roughly half of 17 seronegative patients) reactive with recombinant SS-56 |
| Comparator Or Baseline | Conventional SSA (Ro52/Ro60) and SSB (La) antigens: 0% (by definition of the seronegative subset) |
| Quantified Difference | Approximately 50 percentage point increase in detection rate within this specific seronegative subpopulation |
| Conditions | ELISA using recombinant SS-56 protein with sera from patients with SS or SLE; comparator was simultaneous testing for anti-SSA and anti-SSB antibodies |
Why This Matters
For diagnostic assay developers and clinical researchers, SS-56-based detection offers incremental diagnostic yield by identifying autoantibody-positive patients who are missed by conventional Ro/La antigen panels, supporting its procurement as a complementary biomarker reagent.
- [1] Billaut-Mulot O, et al. SS-56, a novel cellular target of autoantibody responses in Sjögren syndrome and systemic lupus erythematosus. J Clin Invest. 2001;108(6):861-869. View Source
- [2] Billaut-Mulot O, et al. SS-56, a novel cellular target of autoantibody responses in Sjögren syndrome and systemic lupus erythematosus. J Clin Invest. 2001;108(6):861-869. PMC200937. View Source
